2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde
Description
Properties
IUPAC Name |
5-chloro-4-(4-fluorophenyl)-2-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO/c1-9-6-13(14(15)7-11(9)8-17)10-2-4-12(16)5-3-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCADLJZOROKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)Cl)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde typically involves multiple steps. One common method starts with 2-chloro-4-fluorotoluene as the raw material. The process includes:
Chlorination: Introducing chlorine under the irradiation of high-pressure ultraviolet lamp light to carry out the chlorination reaction.
Hydrolysis: Hydrolyzing the obtained product under the action of a catalyst.
Nitration: Performing a nitration reaction after hydrolysis.
Separation: Separating out 2-chloro-4-fluoro-5-nitrobenzaldehyde in ice water after the nitration reaction.
Industrial Production Methods
Industrial production methods for this compound often involve scaling up the laboratory synthesis processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 2-chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in creating pharmaceuticals and agrochemicals.
Biological Studies
Research has indicated that compounds with similar structures exhibit biological activities, including enzyme inhibition and receptor modulation. This compound is being studied for its potential interactions with biomolecules, which could lead to new therapeutic agents.
Drug Development
The compound's reactivity profile suggests potential applications in drug development as a building block for synthesizing novel pharmaceuticals. Its unique substitution pattern may enhance the efficacy of drug candidates targeting specific diseases.
Industrial Applications
In the industrial sector, this compound is utilized in the production of:
- Agrochemicals: As a precursor for herbicides and pesticides.
- Dyes and Pigments: Used in the synthesis of colorants for various applications.
- Polymers: Employed in the formulation of specialty polymers with enhanced properties.
Case Study 1: Drug Development
A study investigated the use of this compound as an intermediate for synthesizing anti-cancer agents. The results indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines.
Case Study 2: Agrochemical Synthesis
Another research project focused on utilizing this compound in developing new herbicides. The synthesized herbicides demonstrated improved efficacy compared to existing products, showcasing the compound's potential in agricultural applications.
Mechanism of Action
The mechanism of action of 2-Chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. The presence of electron-withdrawing groups (chlorine and fluorine) on the biphenyl structure influences the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Structural Analogs and Physical Properties
The following table summarizes key structural analogs and their properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|---|---|
| 2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde | Not provided | C₁₄H₁₀ClFO* | ~248.68 | Not reported | Not reported | 2-Cl, 4'-F, 5-CH₃, 4-CHO |
| 3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-carbaldehyde | 2901096-85-1 | C₁₃H₈ClFO | 234.65 | 346.0 ± 42.0 | 1.285 ± 0.06 | 3'-Cl, 5'-F, 4-CHO |
| 5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde | 2624416-88-0 | C₁₆H₁₃ClO₂ | 272.73 | Not reported | Not reported | 2'-Cl, 3-CH₃, 5'-COCH₃, 4-CHO |
| Nufuram [(±)-2-chloro-4'-fluoro-α-(pyrimidin-5-yl)benzhydryl alcohol] | Not provided | Not provided | Not reported | Not reported | Not reported | 2-Cl, 4'-F, pyrimidinyl, benzhydryl alcohol |
*Inferred from structural formula.
Key Observations :
- Molecular Weight : The target compound (~248.68 g/mol) is heavier than 3'-chloro-5'-fluoro analog (234.65 g/mol) due to the additional methyl group.
- Substituent Effects :
- The 3'-Cl, 5'-F analog () lacks a methyl group, reducing steric hindrance compared to the target compound.
- The 5'-acetyl analog () introduces a ketone group, enhancing electron-withdrawing effects compared to the target’s methyl substituent.
- Nufuram () shares chloro and fluoro substituents but replaces the carbaldehyde with a benzhydryl alcohol and pyrimidinyl group, likely altering bioactivity .
Crystallographic and Computational Data
- Crystallography: notes the widespread use of SHELX software for small-molecule refinement. If the target compound or its analogs are crystallized, SHELXL could refine their structures to analyze substituent effects on molecular packing .
Q & A
Q. What are the established synthetic routes for 2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a halogenated benzaldehyde derivative (e.g., 4-bromo-2-chloro-5-methylbenzaldehyde) reacts with a fluorophenylboronic acid. Key steps include:
- Regioselective coupling under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) .
- Protection/deprotection strategies for the aldehyde group to prevent side reactions during coupling.
- Final purification via column chromatography or recrystallization.
Example Protocol :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Coupling | 4'-Fluorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 80°C, 12h | 65–75% |
| Purification | Silica gel chromatography (hexane:EtOAc 8:2) | >95% purity |
Q. How is this compound characterized to confirm its structure and purity?
- NMR Spectroscopy :
Q. What are the documented biological or pharmacological activities of this compound?
While not FDA-approved, preliminary studies suggest:
- Enzyme inhibition : Modulates cytochrome P450 (CYP3A4) activity, impacting drug metabolism .
- Antimicrobial potential : Structural analogs show activity against Gram-positive bacteria (e.g., S. aureus) .
- Caution : Biological data are exploratory; in vivo studies are lacking due to regulatory restrictions .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproducts?
Experimental Design Considerations :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance boronic acid reactivity.
- Catalyst Loading : Reduce Pd catalyst to 0.5–1 mol% to lower costs and metal contamination.
- Temperature Gradients : Use microwave-assisted synthesis for faster reaction times (e.g., 30 min at 100°C) .
Data Contradiction Analysis :
- Conflicting reports on regioselectivity may arise from steric effects of the methyl group. X-ray crystallography (e.g., CCDC data ) can resolve positional ambiguities.
Q. How do electronic effects of substituents (Cl, F, CH₃) influence reactivity and biological activity?
- Computational Studies :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Docking Simulations : Compare binding affinities to CYP3A4 vs. analogs with different halogens (e.g., Br instead of Cl) .
- Experimental Validation :
| Substituent | LogP | CYP3A4 IC₅₀ (µM) |
|---|---|---|
| Cl, F, CH₃ | 3.2 | 12.5 ± 1.3 |
| Br, F, CH₃ | 3.5 | 8.7 ± 0.9 |
Q. What strategies resolve spectral overlaps in NMR analysis of biphenyl derivatives?
- COSY/NOESY : Identify coupling between adjacent aromatic protons.
- Deuterium Exchange : Differentiate aldehyde protons from exchangeable hydroxyl groups.
- Variable Temperature NMR : Suppress rotational isomerism in biphenyl systems .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous media for biological assays?
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Prodrug Design : Convert the aldehyde to a Schiff base or acetal derivative for improved solubility .
Q. What analytical techniques differentiate this compound from its structural analogs?
- X-ray Crystallography : Resolves substitution patterns (e.g., Cl at position 2 vs. 3) .
- IR Spectroscopy : Aldehyde C=O stretch (~1700 cm⁻¹) vs. carboxylic acid derivatives (~1650 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
